molecular formula C22H35IO2 B15195296 Iodofiltic acid I-131 CAS No. 108204-96-2

Iodofiltic acid I-131

Cat. No.: B15195296
CAS No.: 108204-96-2
M. Wt: 462.4 g/mol
InChI Key: NPCIWINHUDIWAV-AWUWEVMDSA-N
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Description

Iodine-131 is a radioactive isotope widely used in nuclear medicine for diagnostic imaging and therapy. It emits beta particles and gamma rays, enabling both therapeutic ablation of tissues (e.g., thyroid cancer) and imaging via gamma cameras. Compounds labeled with I-131 are designed to target specific biological pathways, such as thyroid hormone synthesis (e.g., I-131-thyroxine) or metabolic processes (e.g., I-131-heptadecanoic acid).

The hypothetical "Iodofiltic acid I-131" could be a fatty acid analog or thyroid-targeting agent, similar to compounds like I-131-rose bengal or I-131-heptadecanoic acid. Such agents are typically used in metabolic imaging or therapy, leveraging iodine’s affinity for thyroid tissue or integration into lipid metabolism pathways.

Properties

CAS No.

108204-96-2

Molecular Formula

C22H35IO2

Molecular Weight

462.4 g/mol

IUPAC Name

15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid

InChI

InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4

InChI Key

NPCIWINHUDIWAV-AWUWEVMDSA-N

Isomeric SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O

Canonical SMILES

CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:

Te-130 (n, γ) → Te-131 → I-131\text{Te-130 (n, γ) → Te-131 → I-131} Te-130 (n, γ) → Te-131 → I-131

After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .

Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:

    Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).

    Reduction: It can be reduced to iodide (I^-).

    Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.

    Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.

Major Products:

    Oxidation: Iodate (IO3^-)

    Reduction: Iodide (I^-)

    Substitution: Various iodinated organic compounds depending on the substrate used.

Scientific Research Applications

Iodofiltic acid I-131 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.

    Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.

    Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.

    Industry: Utilized in industrial radiography to inspect materials and structures for defects.

Mechanism of Action

The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .

Comparison with Similar Compounds

Comparison with Similar I-131-Labeled Compounds

The evidence highlights several I-131-labeled compounds with distinct clinical applications and biochemical properties. Below is a detailed comparison:

Table 1: Key I-131-Labeled Compounds and Their Characteristics

Compound Clinical Application Mechanism/Notes Key Studies/Findings
I-131-thyroxine Thyroid function testing Binds to thyroid hormone receptors; measures resin uptake in hyperthyroidism. Resin uptake correlates with thyroid status; higher uptake in hyperthyroidism .
I-131-Hippuran Renal imaging Isotope exchange method (I-127 replaced by I-131); used in renal clearance studies. Produced via autoclave heating (pH 3–4); critical for hospital diagnostics .
I-131-rose bengal Hepatobiliary imaging Liver uptake and excretion; detects biliary obstruction. Outperformed by Tc-99m-diethyl-IDA in sensitivity/specificity in liver transplants .
I-131-MIBG Cardiac/neuroendocrine imaging Analog of norepinephrine; localizes in adrenergic nerve vesicles. Comparable heart-to-blood ratios to thallium-201; used in myocardial imaging .
I-131-heptadecanoic acid Myocardial metabolism imaging Integrates into lipid metabolism; assesses cardiac function. Prolonged myocardial retention in doxorubicin cardiotoxicity (t1/2 at 10 mg/kg) .
I-131-HA Redifferentiation therapy (thyroid cancer) Enhances sodium-iodide symporter (NIS) expression. Combined with MEK/ERK inhibitors to restore I-131 uptake in resistant cancers .

Key Comparisons

Thyroid vs. Non-Thyroid Applications: I-131-thyroxine and I-131-HA target thyroid tissue directly, aiding in hyperthyroidism management and redifferentiation therapy . I-131-MIBG and I-131-heptadecanoic acid focus on non-thyroid tissues (cardiac/adrenal), highlighting I-131’s versatility .

Imaging Efficacy :

  • I-131-rose bengal has lower sensitivity than Tc-99m-diethyl-IDA in hepatobiliary studies, favoring Tc-99m for liver transplant evaluations .
  • I-131-MIBG provides myocardial images comparable to thallium-201 but with longer retention times .

Therapeutic vs. Diagnostic Use: I-131-HA and I-131-thyroxine are therapeutic in thyroid cancer, whereas I-131-Hippuran is purely diagnostic . High-dose I-131 therapy (e.g., 60–200 mCi) correlates weakly with post-treatment hepatic uptake (HTR = 0.207), indicating variable biodistribution .

Side Effects: I-131 therapy commonly causes sialoadenitis (33% of patients) and hematologic abnormalities (9% incidence) . Radioprotectants like melatonin and selenium nanoparticles reduce DNA damage (DSB levels reduced to 30–38%) in I-131-treated lymphocytes .

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